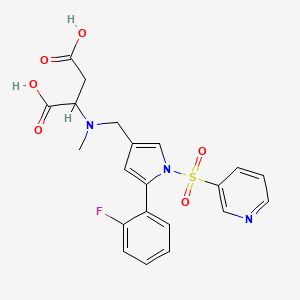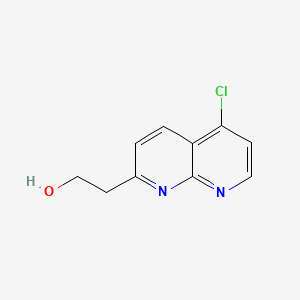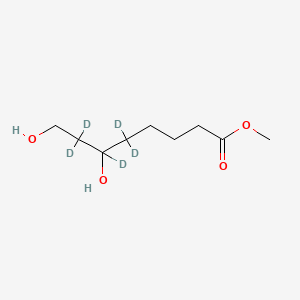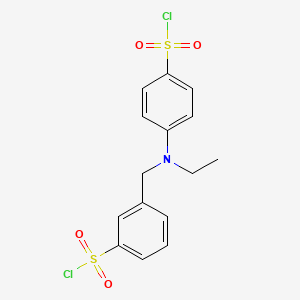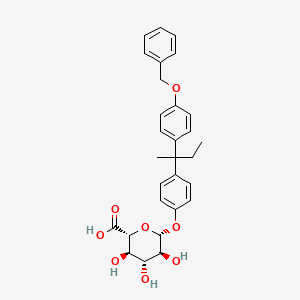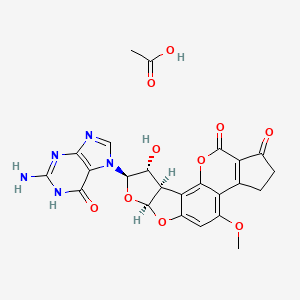
AFB-Guanine Acetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AFB-Guanine Acetic Acid Salt is a biochemical compound with the molecular formula C22H17N5O8•C2H4O2 and a molecular weight of 539.45 . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a guanine base linked to an acetic acid moiety.
Métodos De Preparación
The synthesis of AFB-Guanine Acetic Acid Salt involves several steps. The primary synthetic route includes the reaction of guanine with acetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
AFB-Guanine Acetic Acid Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified guanine derivatives and other related compounds .
Aplicaciones Científicas De Investigación
AFB-Guanine Acetic Acid Salt has a wide range of scientific research applications. In chemistry, it is used as a reference material for studying nucleic acid interactions and modifications . In biology, it is employed in proteomics research to investigate protein-DNA interactions and the effects of guanine modifications on genetic expression . In medicine, it is studied for its potential therapeutic applications, including its role in modulating immune responses and its potential as an antiviral agent . Industrially, it is used in the development of biochemical assays and diagnostic tools .
Mecanismo De Acción
The mechanism of action of AFB-Guanine Acetic Acid Salt involves its interaction with specific molecular targets, such as DNA and proteins . The compound can bind to guanine bases in DNA, leading to modifications that affect genetic expression and protein synthesis . Additionally, it may interact with enzymes involved in nucleotide metabolism, thereby influencing cellular processes and pathways .
Comparación Con Compuestos Similares
AFB-Guanine Acetic Acid Salt can be compared to other guanine derivatives, such as guanine hydrochloride and guanine sulfate . While these compounds share similar structural features, this compound is unique due to its acetic acid moiety, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specific research applications where other guanine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C24H21N5O10 |
|---|---|
Peso molecular |
539.5 g/mol |
Nombre IUPAC |
acetic acid;(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C22H17N5O8.C2H4O2/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17;1-2(3)4/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30);1H3,(H,3,4)/t13-,15-,19-,21+;/m1./s1 |
Clave InChI |
YLTLKWYVUCXSLQ-NCZAQQGYSA-N |
SMILES isomérico |
CC(=O)O.COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
SMILES canónico |
CC(=O)O.COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


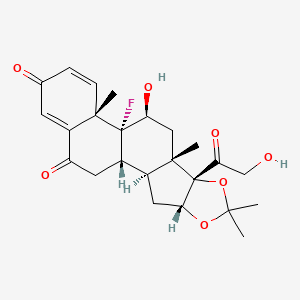
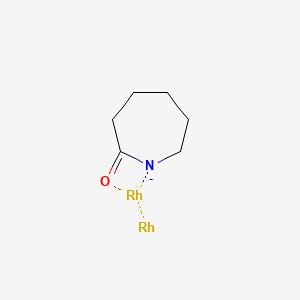
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)

